molecular formula C16H22N2O6S B2518804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide CAS No. 899995-77-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide

Cat. No. B2518804
CAS RN: 899995-77-8
M. Wt: 370.42
InChI Key: ZMZWFMKRXNPVRK-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]isothiazol-2(3H)-one 1,1-dioxide moiety, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzo[d]isothiazol-2(3H)-one 1,1-dioxide core, with additional functional groups attached. These could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. Isothiazoles are produced by oxidation of enamine-thiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on these factors .

Scientific Research Applications

Conclusion

The recent progress in isothiazole synthesis and reactivity opens exciting avenues for drug discovery, materials science, and other fields. Researchers continue to explore the potential of this versatile heterocyclic scaffold . If you’d like further details or have additional questions, feel free to ask!

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information or research studies, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be harmful or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or other fields of research .

properties

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-23-11-9-17(10-12-24-2)15(19)7-8-18-16(20)13-5-3-4-6-14(13)25(18,21)22/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZWFMKRXNPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide

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